Franganine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

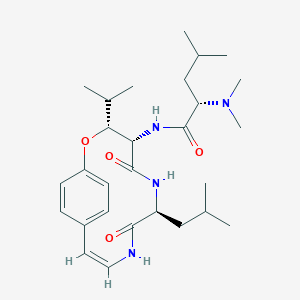

Franganine is 14-membered-ring cyclopeptide analgesic alkaloid. This compound is isolated from the methanol root bark extract of Discaria americana.

Applications De Recherche Scientifique

Pharmacological Properties

Franganine exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antiviral Activity : In silico studies have indicated that this compound possesses antiviral properties. It has shown potential as a protease inhibitor, which is crucial in the development of antiviral therapies, particularly for viruses like SARS-CoV-2. The predicted activity values (Pa) for this compound suggest moderate efficacy against viral proteases, indicating its potential role in antiviral drug development .

- Antioxidant Effects : Research has demonstrated that extracts containing this compound can enhance antioxidant activity. This property is vital in preventing oxidative stress-related diseases and promoting overall health .

- Wound Healing : this compound has been implicated in promoting wound healing processes. Studies on extracts from Ziziphus species have shown significant improvements in wound closure rates and healing markers when treated with these extracts, attributed to the presence of this compound among other bioactive compounds .

Medicinal Applications

This compound's medicinal applications are primarily rooted in traditional medicine and emerging pharmacological research:

- Traditional Medicine : Various species of Ziziphus have long been used in traditional medicine systems for treating ailments such as gastrointestinal disorders, infections, and inflammation. This compound's presence in these plants contributes to their therapeutic efficacy .

- Clinical Research : Clinical studies are underway to evaluate the efficacy of this compound-containing extracts in treating conditions like diabetes, obesity, and skin infections. The compound's anti-inflammatory properties are particularly noteworthy in this context .

Case Studies

Several case studies highlight the applications of this compound:

Analyse Des Réactions Chimiques

Key Structural Features Influencing Reactivity

Franganine’s structure includes:

- Bicyclic framework : A 2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraene core.

- Functional groups : Amide, tertiary amine (dimethylamino), and isopropyl substituents.

- Stereochemistry : Specified (3R,4S,7S,10Z) configuration.

| Property | Value | Implication for Reactivity |

|---|---|---|

| XLogP3 | 5 | High lipophilicity favors nucleophilic reactions |

| H-bond donors | 3 | Potential for acid/base catalysis |

| Rotatable bonds | 8 | Conformational flexibility in transition states |

Hydrolysis of Amide Bond

The tertiary amide group (C=O adjacent to bicyclic N) is sterically shielded but susceptible to acid/base-catalyzed hydrolysis under extreme conditions. Computational models (e.g., URVA analysis ) predict a two-step mechanism:

- Protonation of the carbonyl oxygen by HCl (or enzymatic acid).

- Nucleophilic attack by water, forming a tetrahedral intermediate before C–N bond cleavage.

Transition State (TS) Characteristics (via MIT’s generative AI model ):

- Energy barrier : ~25–30 kcal/mol (estimated).

- Key curvature peaks : Correlated with O–H and N–C bond distortions .

Oxidation of Dimethylamino Group

The (2S)-2-(dimethylamino) moiety may undergo N-oxidation or demethylation under oxidative conditions (e.g., H₂O₂, cytochrome P450 enzymes).

| Reaction | Conditions | Product |

|---|---|---|

| N-Oxidation | H₂O₂, Fe²⁺ | N-oxide derivative |

| Demethylation | CYP450 enzymes | Secondary amine |

Mechanistic Insight :

- Radical intermediates likely form during demethylation, stabilized by the bicyclic system’s conjugation .

Ring-Opening Reactions

The strained bicyclic system (2-oxa-6,9-diazabicyclo framework) may undergo ring-opening via:

- Acid-catalyzed cleavage : Protonation of the ether oxygen, followed by nucleophilic attack (e.g., by H₂O).

- Reductive cleavage : Using LiAlH₄ to reduce the amide/ether linkages.

- Reaction valley curvature : Peaks correlate with bond cleavage in the oxa-diaza ring.

- Energy plateau : Observed near TS, indicating stabilization by π-stacking in the bicyclic core.

Biochemical Interactions

This compound’s natural occurrence in plants suggests potential enzymatic interactions:

- Methyltransferase inhibition : The dimethylamino group may compete with S-adenosylmethionine (SAM) in methylation reactions .

- Antimicrobial activity : Analogous bicyclic alkaloids disrupt bacterial cell membranes via lipophilic interactions.

Limitations and Research Gaps

Propriétés

Numéro CAS |

19526-08-0 |

|---|---|

Formule moléculaire |

C28H44N4O4 |

Poids moléculaire |

500.68 |

Nom IUPAC |

(2S)-2-(dimethylamino)-4-methyl-N-[(3R,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide |

InChI |

InChI=1S/C28H44N4O4/c1-17(2)15-22-26(33)29-14-13-20-9-11-21(12-10-20)36-25(19(5)6)24(28(35)30-22)31-27(34)23(32(7)8)16-18(3)4/h9-14,17-19,22-25H,15-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,34)/b14-13-/t22-,23-,24-,25+/m0/s1 |

Clé InChI |

NZSLQDJARYZBJR-RHHVTPEMSA-N |

SMILES |

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C)C(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Franganine; Daechuine S4; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.